molecular formula C15H15N3 B582146 1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine CAS No. 1260883-06-4

1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B582146
CAS No.: 1260883-06-4
M. Wt: 237.306
InChI Key: NQJGWRPADRIZCY-UHFFFAOYSA-N
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Description

1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethyl group at the 1-position, a phenyl group at the 2-position, and an amine group at the 5-position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the ethyl and phenyl groups. The reaction conditions typically involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors, receptor antagonists, and anti-inflammatory agents.

    Industry: It is used in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzimidazole: Lacks the ethyl group at the 1-position but shares the phenyl group at the 2-position.

    1-ethylbenzimidazole: Lacks the phenyl group at the 2-position but has the ethyl group at the 1-position.

    5-amino-2-phenylbenzimidazole: Similar structure but lacks the ethyl group at the 1-position.

Uniqueness

1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine is unique due to the presence of both the ethyl and phenyl groups, as well as the amine group at the 5-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-ethyl-2-phenylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-2-18-14-9-8-12(16)10-13(14)17-15(18)11-6-4-3-5-7-11/h3-10H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJGWRPADRIZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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